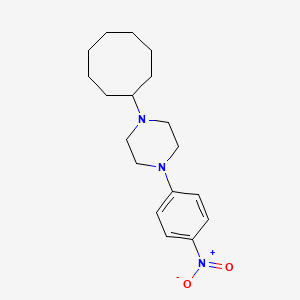![molecular formula C15H25N3O B3852753 N-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B3852753.png)
N-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1-piperazinamine
Overview
Description
N-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1-piperazinamine, commonly known as Mirtazapine, is a medication used in the treatment of depression and anxiety disorders. It is a tetracyclic antidepressant that works by increasing the levels of norepinephrine and serotonin in the brain.
Mechanism of Action
Mirtazapine works by blocking the α2-adrenergic receptors in the brain, which leads to an increase in the release of norepinephrine and serotonin. This increase in neurotransmitter levels is thought to be responsible for the antidepressant and anxiolytic effects of Mirtazapine.
Biochemical and Physiological Effects
Mirtazapine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Mirtazapine has also been shown to increase the levels of growth hormone and prolactin, which are hormones that play a role in various physiological processes, such as growth and lactation.
Advantages and Limitations for Lab Experiments
Mirtazapine has several advantages and limitations for lab experiments. One advantage is that it has a relatively low toxicity and is well-tolerated in humans. Additionally, Mirtazapine has a relatively short half-life, which allows for rapid clearance from the body. However, one limitation is that Mirtazapine can have variable effects on different neurotransmitter systems, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of Mirtazapine. One direction is to investigate its potential in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of Mirtazapine. Finally, future studies could investigate the potential of Mirtazapine in combination with other medications for the treatment of various medical conditions.
Conclusion
In conclusion, Mirtazapine is a tetracyclic antidepressant that has been extensively studied for its antidepressant and anxiolytic effects. It works by increasing the levels of norepinephrine and serotonin in the brain. Mirtazapine has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of Mirtazapine, including investigating its potential in the treatment of other psychiatric disorders and understanding its mechanisms of action.
Scientific Research Applications
Mirtazapine has been extensively studied for its antidepressant and anxiolytic effects. It has also been investigated for its potential in the treatment of other psychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, Mirtazapine has been studied for its potential in the treatment of various medical conditions, such as neuropathic pain and irritable bowel syndrome.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)propan-2-yl]-4-methylpiperazin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13(16-18-10-8-17(2)9-11-18)12-14-4-6-15(19-3)7-5-14/h4-7,13,16H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQXKYGOHCUFRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NN2CCN(CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)propan-2-yl]-4-methylpiperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B3852689.png)
![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3852691.png)
![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852712.png)
![(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B3852717.png)


![(2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3852737.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3852741.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3852756.png)

